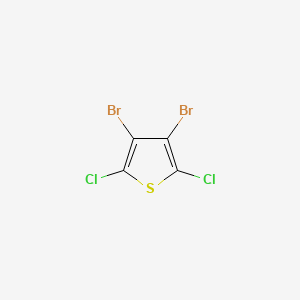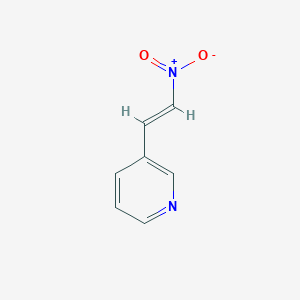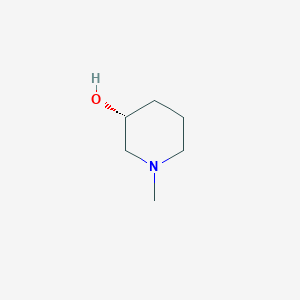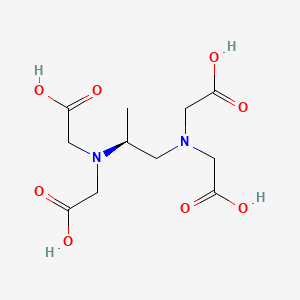
3,4-Dibromo-2,5-dichlorothiophene
Overview
Description
3,4-Dibromo-2,5-dichlorothiophene is a halogenated thiophene, a sulfur-containing heterocyclic compound that has been the subject of various synthetic methods and applications in materials science. The presence of multiple halogens on the thiophene ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of derivatives of this compound has been explored through various routes. One approach involves the use of 3,4-bis(trimethylsilyl)thiophene as a building block for constructing unsymmetrically disubstituted thiophenes, which can be further modified to create a variety of thiophene derivatives . Another method reported is a one-pot desulfurative-fluorination-bromination reaction, which yields 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes from a single dithiolane reactant . Additionally, unsymmetrical 2,3-diaryl- and 2,4-diarylthiophenes have been synthesized from 2,5-dichlorothiophene, which is structurally related to this compound .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using various techniques. For instance, an X-ray crystal structure of 3,4′-dibromo-2,2′-bithiophene, a related compound, has been reported, providing insights into the molecular arrangement and potential for further functionalization . Theoretical exploration using density functional theory (DFT) calculations has also been performed to understand the structure-property relationships of 3,4-biaryl-2,5-dichlorothiophene derivatives .
Chemical Reactions Analysis
The chemical reactivity of this compound and its derivatives has been explored in various reactions. Nitration of the related 3,4-dibromo-2,5-dimethylthiophene has been achieved, leading to the formation of nitro-substituted products . Suzuki cross-coupling reactions have been employed to synthesize biaryl derivatives, which are of interest for their potential applications in nonlinear optical materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their halogenated thiophene structure. The synthesis of poly(3,4-dichloro)thiophene, a related polymer, has been investigated to obtain materials with light-conducting properties. The characterizations of this polymer were performed using various analytical techniques, including IR spectrum and TGA, to understand its properties in relation to the polarity of the solvent . The crystal structure of a compound containing a 2,5-dichlorothiophene unit has been analyzed, revealing interactions between thiophene and benzene rings that lead to the formation of zigzag sheets .
Scientific Research Applications
Synthesis and Potential as Nonlinear Optical Materials
- Synthesis of Derivatives : Mahmood et al. (2018) reported the efficient one-pot synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives via a palladium-catalyzed Suzuki cross-coupling reaction. This process involves starting from 3,4-dibromo-2,5-dichlorothiophene and arylboronic acids, yielding various derivatives with moderate to good yields (Mahmood et al., 2018).
- Applications in Nonlinear Optics : The same study explored the potential applications of these synthesized derivatives as nonlinear optical (NLO) materials. The derivatives showed significant first hyperpolarizability values, indicating their potential use in NLO applications (Mahmood et al., 2018).
Utility in Various Chemical Syntheses
- Polymerization and High-Temperature Resistant Materials : Giuffre et al. (1984) synthesized new thermostable thio-aromatic polymers with improved melting properties and solubility in organic solvents using 2,5-dichlorothiophene and its mixtures with p-dichlorobenzene. These polymers have specific applications in electrochemical separators (Giuffre et al., 1984).
- Synthesis of Aromatic Compounds : Sone et al. (1988) prepared 3-arylthiophenes from 2,5-dichlorothiophene in two steps. They achieved regioselective reaction with aromatic compounds, leading to the synthesis of various 3-arylthiophenes, indicating the versatility of 2,5-dichlorothiophene in synthesizing aromatic compounds (Sone et al., 1988).
Applications in Conducting Materials
- Conducting Polythiophene Synthesis : Meng et al. (2003) demonstrated the solid-state synthesis of a conducting polythiophene from crystalline 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT). This method provides a novel approach to fabricating conducting materials, particularly useful in electronics (Meng et al., 2003).
Crystallographic and Structural Analysis
- Crystal Structure Characterization : Wen and Rasmussen (2007) conducted structural characterization of various 2,5-dihalo-3,4-dinitrothiophenes, including 2,5-dibromo-3,4-dinitrothiophene. X-ray crystallography was used to elucidate their crystalline structures, offering insights into the molecular interactions and potential for material science applications (Wen & Rasmussen, 2007).
Mechanism of Action
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
3,4-dibromo-2,5-dichlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2Cl2S/c5-1-2(6)4(8)9-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQDBHWDGWKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Br)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426731 | |
| Record name | 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40477-45-0 | |
| Record name | 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,4-dibromo-2,5-dichlorothiophene in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing 3,4-biaryl-2,5-dichlorothiophene derivatives. [] These derivatives are significant due to their potential applications as non-linear optical (NLO) materials. The bromine atoms on the thiophene ring act as leaving groups, allowing for palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. This reactivity makes it possible to introduce diverse aryl substituents at the 3 and 4 positions of the thiophene ring, facilitating the synthesis of a library of compounds with tailored properties. []
Q2: How does the structure of 3,4-biaryl-2,5-dichlorothiophene derivatives relate to their potential as NLO materials?
A2: The research highlights the importance of extended conjugation in the 3,4-biaryl-2,5-dichlorothiophene derivatives for their NLO properties. [] The presence of the aryl groups at the 3 and 4 positions of the thiophene ring extends the π-electron system, enhancing the molecule's polarizability. This enhanced polarizability leads to larger first hyperpolarizability (βo) values, which are indicative of a material's efficiency in generating second harmonic generation (SHG). The study specifically identifies derivatives 2b and 2g as possessing significant βo values, suggesting their potential as NLO materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















